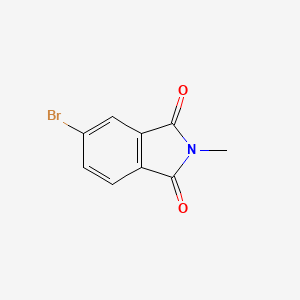

4-Bromo-N-methylphthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIQHTQYTDPHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355044 | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90224-73-0 | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N-methylphthalimide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the landscape of organic synthesis, 4-Bromo-N-methylphthalimide holds significant potential for innovation in medicinal chemistry, materials science, and the development of functional dyes. This technical guide, designed for the discerning researcher, moves beyond a simple recitation of facts. It aims to provide a comprehensive understanding of this versatile molecule, grounded in established scientific principles and practical insights. Herein, we delve into its core properties, explore a robust synthesis protocol, and illuminate its diverse applications, all supported by authoritative references. Our goal is to empower you, the scientist, with the knowledge to effectively harness the synthetic utility of this compound in your research endeavors.

Core Molecular Attributes of this compound

This compound is a derivative of phthalimide, a bicyclic compound with a rich history in organic and medicinal chemistry. The introduction of a bromine atom at the 4-position of the phthalic anhydride precursor and a methyl group on the imide nitrogen imparts specific reactivity and physical characteristics to the molecule.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 5-Bromo-2-methylisoindoline-1,3-dione, N-Methyl-4-bromophthalimide[1]

-

CAS Number: 90224-73-0[1]

-

Molecular Formula: C₉H₆BrNO₂[2]

-

Molecular Weight: 240.06 g/mol [2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 147-151 °C | |

| Boiling Point (Predicted) | 333.5 ± 25.0 °C | |

| Density (Predicted) | 1.729 ± 0.06 g/cm³ | |

| Solubility | Information not widely available, but likely soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. | |

| Purity | Typically >98.0% (by GC) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the reaction of 4-bromophthalic anhydride with methylamine. This reaction is a classic example of imidization, where a primary amine reacts with an acid anhydride to form an imide.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted phthalimides.[3]

Materials:

-

4-Bromophthalic anhydride

-

Methylamine (40% solution in water or as a gas)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.0 equivalent of 4-bromophthalic anhydride in glacial acetic acid.

-

Addition of Methylamine: While stirring, slowly add 1.1 to 1.2 equivalents of a 40% aqueous solution of methylamine to the suspension. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118-119 °C for glacial acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The precipitation can be further induced by slowly adding the reaction mixture to a beaker of cold water with stirring.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and residual acetic acid.

-

Drying: Dry the product under vacuum to obtain the crude this compound.

-

Purification (if necessary): If the product requires further purification, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-methyl protons.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.0 ppm. The electron-withdrawing effect of the bromine atom and the carbonyl groups will deshield these protons.

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet in the upfield region, typically around δ 3.0-3.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the imide group are expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165-170 ppm.[4]

-

Aromatic Carbons: The six carbons of the aromatic ring will show distinct signals in the region of δ 120-140 ppm. The carbon atom attached to the bromine will have a characteristic chemical shift.

-

N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region, typically around δ 24-26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound.

-

C=O Stretching: Strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹.[5]

-

C-N Stretching: A band for the C-N bond stretching of the imide is typically observed around 1350-1390 cm⁻¹.

-

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C-Br Stretching: A weak to medium absorption band for the C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (240.06 g/mol ). Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity will be observed, which is a characteristic signature for a monobrominated compound.[6]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group, the bromine atom, and cleavage of the imide ring.

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the presence of the reactive C-Br bond and the phthalimide moiety.

Caption: Key reaction pathways involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is susceptible to various palladium-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.

-

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the 4-position. This is a powerful method for introducing aryl or vinyl substituents.

-

Heck Reaction: Coupling with alkenes under palladium catalysis provides a route to substituted styrenyl or other vinyl-substituted phthalimides.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with primary or secondary amines, leading to the synthesis of 4-amino-N-methylphthalimide derivatives.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the two imide carbonyl groups activates the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than palladium-catalyzed reactions for aryl bromides.

Modification of the Imide Ring

The phthalimide group itself can be a target for chemical modification. For instance, treatment with hydrazine (the Gabriel synthesis) can be used to deprotect a primary amine if the phthalimide moiety was used as a protecting group in a preceding synthetic step.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

Phthalimide derivatives have a long history in medicinal chemistry, with thalidomide being the most well-known example. The phthalimide scaffold is considered a privileged structure in drug discovery due to its ability to interact with various biological targets. This compound serves as a key starting material for the synthesis of novel bioactive molecules. The bromo-substituent provides a convenient handle for introducing diverse functionalities through cross-coupling reactions, enabling the generation of libraries of compounds for screening against various diseases, including cancer, inflammation, and infectious diseases.[7] For instance, it can be used in the synthesis of precursors to kinase inhibitors or other targeted therapies.[8]

Materials Science and Functional Dyes

The phthalimide core is also a component of various functional materials and dyes. The rigid, planar structure and the potential for π-π stacking interactions make it an interesting building block for organic electronics and polymers. This compound can be used to synthesize chromophores for use as fluorescent probes or in the preparation of specialized dyes for textiles and other applications.[2] Its ability to undergo polymerization or be incorporated into polymer backbones through its reactive bromine atom opens up possibilities for the development of novel high-performance polymers with tailored optical or electronic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Causes skin irritation and serious eye irritation.

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Take off contaminated clothing and wash it before reuse.

-

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for researchers in academia and industry. This guide has provided a comprehensive overview of its key attributes, a practical synthesis protocol, detailed spectroscopic information, and a survey of its applications in medicinal chemistry and materials science. By understanding the fundamental aspects of this compound, scientists can unlock its full potential in the development of novel molecules and materials that can address pressing challenges in science and technology.

References

- ResearchGate.Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.[Link]

- Chemistry LibreTexts.Interpreting C-13 NMR Spectra.[Link]

- Chemistry LibreTexts.

- MDPI.

- Nature.Organic synthesis provides opportunities to transform drug discovery.[Link]

- PubMed.

- ResearchGate.New process for synthesis on n-methylphthalimide.[Link]

Sources

- 1. This compound CAS#: 90224-73-0 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. amiscientific.com [amiscientific.com]

- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-N-methylphthalimide: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 4-Bromo-N-methylphthalimide, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, robust synthetic protocols, detailed characterization, and its reactivity, providing field-proven insights into its practical application.

Core Molecular and Physical Properties

This compound is a substituted phthalimide derivative. The introduction of a bromine atom onto the aromatic ring and a methyl group on the imide nitrogen atom creates a versatile building block for further chemical elaboration. Its core properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₆BrNO₂ | [1][2] |

| Molecular Weight | 240.06 g/mol | [1][2] |

| IUPAC Name | 5-bromo-2-methylisoindole-1,3-dione | [2] |

| CAS Number | 90224-73-0 | [1][2] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Melting Point | 147.0 - 151.0 °C | [1] |

| Purity | Typically >98.0% (by GC) | [1] |

Synthesis of this compound: A Protocol with Rationale

The most direct and reliable synthesis of this compound involves the N-methylation of 4-bromophthalimide. This approach is favored for its high selectivity and the commercial availability of the starting material. An alternative, though potentially less regioselective, route is the direct bromination of N-methylphthalimide.

Protocol: N-Methylation of 4-Bromophthalimide

This procedure is an adaptation of standard N-alkylation methods for phthalimides, a class of reactions known for their efficiency.[3]

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophthalimide (10.0 g, 44.2 mmol, 1.0 equiv.) and anhydrous potassium carbonate (7.3 g, 52.8 mmol, 1.2 equiv.).

-

Causality: 4-bromophthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[3] A moderately strong, non-nucleophilic base like potassium carbonate is sufficient for deprotonation, forming the potassium phthalimide salt in situ. Anhydrous conditions are crucial to prevent hydrolysis of the reagents and product.

-

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Causality: DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the potassium cation without solvating the phthalimide anion, leaving the nucleophile "naked" and highly reactive.[4]

-

-

Addition of Methylating Agent: While stirring at room temperature, add methyl iodide (3.3 mL, 53.1 mmol, 1.2 equiv.) dropwise to the suspension.

-

Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions due to the low steric hindrance and the good leaving group ability of iodide. A slight excess ensures the complete consumption of the phthalimide salt.

-

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Causality: The product, this compound, is sparingly soluble in water, while the inorganic salts (KI, excess K₂CO₃) and DMF are soluble. This step effectively quenches the reaction and precipitates the crude product.

-

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water. Recrystallize the solid from hot ethanol to yield pure, white crystals of this compound.

-

Causality: Recrystallization is a standard method for purifying solid organic compounds. Ethanol is a good choice as the compound's solubility is significantly higher in hot ethanol than in cold, allowing for efficient removal of impurities.

-

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not widely available in public databases, the expected data can be reliably predicted based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in two distinct regions: the aromatic region and the aliphatic region.

-

Aromatic Protons (δ 7.7-8.0 ppm): The three protons on the brominated benzene ring will form a complex splitting pattern (likely an ABX system). The proton ortho to the bromine will be the most deshielded.

-

N-Methyl Protons (δ ~3.2 ppm): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet. This region is characteristic of N-CH₃ groups in phthalimides.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon NMR will show 7 distinct signals (due to symmetry).

-

Carbonyl Carbons (δ ~167 ppm): The two imide carbonyl carbons are in a highly deshielded environment.

-

Aromatic Carbons (δ 124-135 ppm): Six signals are expected for the aromatic carbons, including the carbon attached to the bromine (C-Br), which will appear at a lower field than the other C-H carbons.

-

N-Methyl Carbon (δ ~24 ppm): The methyl carbon signal will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (N-CH₃) |

| ~1770 & ~1710 | C=O Stretch (asymmetric & symmetric) | Imide |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~750 | C-Br Stretch | Aryl Bromide |

-

Insight: The dual carbonyl peaks are a hallmark of the phthalimide group, arising from symmetric and asymmetric stretching modes. Their high frequency is characteristic of a five-membered imide ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine.

-

Method: Electrospray Ionization (ESI+)

-

Predicted [M+H]⁺: m/z 240.9655 / 242.9634

-

Insight: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in a characteristic M/M+2 isotopic pattern, providing unambiguous confirmation of a monobrominated compound.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug discovery and materials science stems from its defined points of reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functional group is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably via the Suzuki-Miyaura coupling.[5][6]

Diagram of Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling using this compound.

-

Expertise & Experience: This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds, which are prevalent in many drug molecules. The choice of palladium catalyst, ligand, and base is critical and must be optimized for the specific boronic acid used. Electron-donating ligands on the palladium often accelerate the initial oxidative addition step, which can be the rate-limiting step for aryl bromides.[7]

Nucleophilic Aromatic Substitution (SₙAr)

While less reactive than its nitro-substituted analogs, the phthalimide moiety is strongly electron-withdrawing. Under forcing conditions (high temperature, strong nucleophiles), the bromine atom can be displaced by nucleophiles like alkoxides or amines in an SₙAr reaction.[8] This provides a direct route to ether and amine-substituted phthalimide derivatives.

Safety and Handling

This compound must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Measures:

-

Wear protective gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined structure, predictable reactivity at the aryl bromide position, and straightforward synthesis make it an important tool for researchers. The protocols and characterization data presented in this guide provide a solid foundation for its effective use in the development of novel pharmaceuticals and advanced materials.

References

- PubChem. This compound | C9H6BrNO2 | CID 790105.

- University of Calgary. Nucleophilic Substitution Reactions.

- INIS. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K.

- ResearchGate. Solubility of Phthalimide derivatives.

- RSC Publishing. Crystal structure prediction of N-halide phthalimide compounds: halogen bonding synthons as a touchstone.

- National Institutes of Health. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States.

- Google Patents. The synthetic method of the N-methyl-4-bromo-phthalimide of amino-5-.

- Google Patents. N-methyl-4-amino-5-bromo-phthalimide synthesis method.

- Wikipedia. Phthalimide.

- Organic Syntheses. Phthalimide, N-(2-bromoethyl)-.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. Suzuki Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions.

- Google Patents. Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide.

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Bromo-N-methylphthalimide from 4-bromophthalic anhydride

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-N-methylphthalimide, a valuable chemical intermediate in the development of novel therapeutics and functional materials.[1] We move beyond a simple recitation of steps to explore the underlying chemical principles, offering a robust and reproducible protocol grounded in established organic chemistry. This document details the reaction mechanism, provides a step-by-step experimental procedure, discusses process optimization, and includes methods for characterization. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important transformation.

Introduction and Strategic Context

The phthalimide moiety is a cornerstone in synthetic chemistry, famously utilized in the Gabriel synthesis of primary amines and as a structural component in numerous bioactive molecules.[2] The introduction of specific substituents onto the phthalimide ring, such as a bromine atom at the 4-position, creates a versatile scaffold. This bromine atom serves as a key functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

The target molecule, this compound, is synthesized from 4-bromophthalic anhydride. The parent anhydride itself can be prepared via methods such as the bromination of phthalic anhydride in an aqueous alkali solution or the oxidation of 4-bromo-o-xylene.[3][4][5] This guide focuses on the direct and efficient conversion of the anhydride to the corresponding N-methyl imide, a reaction that proceeds with high fidelity and is amenable to laboratory scale-up.

Reaction Mechanism and Scientific Principles

The conversion of an acid anhydride to an imide using a primary amine is a classic example of nucleophilic acyl substitution followed by an intramolecular condensation (dehydration). The reaction proceeds in two distinct, sequential stages.

Stage 1: Nucleophilic Attack and Ring Opening The reaction is initiated by the nucleophilic attack of the primary amine (methylamine) on one of the electrophilic carbonyl carbons of the 4-bromophthalic anhydride.[6] The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate rapidly collapses, breaking the C-O bond within the anhydride ring to yield a phthalamic acid intermediate (N-methyl-4-bromophthalamic acid).[7] This step is typically fast and occurs readily at room temperature.

Stage 2: Intramolecular Cyclization and Dehydration The second stage involves the cyclization of the phthalamic acid intermediate to form the stable five-membered imide ring. This intramolecular reaction is an equilibrium process that requires the removal of a molecule of water.[6] The reaction is typically driven to completion by heating, often in the presence of a dehydrating agent or a solvent like glacial acetic acid, which serves as both a solvent and a catalyst for the dehydration step.[8][9] The use of high temperatures facilitates the elimination of water, ensuring a high yield of the final imide product.[7]

Below is a diagram illustrating the mechanistic pathway.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure robust execution.

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Bromophthalic Anhydride | ≥97% Purity | Sigma-Aldrich, TCI | Starting material. Ensure it is dry. |

| Methylamine solution | 40% in H₂O or 2.0 M in THF | Acros Organics | Use an excess to drive the reaction. |

| Glacial Acetic Acid | ACS Reagent Grade | Fisher Scientific | Serves as solvent and catalyst.[9] |

| Ethanol | Reagent Grade | VWR | For recrystallization. |

| Deionized Water | - | - | For washing the crude product. |

3.2 Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

TLC plates (Silica gel 60 F254)

3.3 Step-by-Step Synthesis Procedure

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophthalic anhydride (e.g., 5.0 g, 22.0 mmol).

-

Solvent Addition: Add glacial acetic acid (e.g., 40 mL). Stir the mixture to create a suspension. Acetic acid is chosen as it effectively facilitates the dehydration of the intermediate amic acid to the final imide upon heating.[8]

-

Reagent Addition: Slowly add a slight excess of methylamine solution (e.g., for a 40% aqueous solution, ~2.1 g, ~27.0 mmol, 1.2 eq.) to the stirring suspension. An initial exothermic reaction may be observed as the amine opens the anhydride ring.[10]

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 118 °C for acetic acid) using a heating mantle. Maintain reflux with vigorous stirring for 2-4 hours. The elevated temperature is critical for the intramolecular dehydration step.[9]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The product spot should have a higher Rf value than the polar amic acid intermediate. The reaction is complete when the starting anhydride spot has disappeared.

-

Isolation of Crude Product: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, cool the flask further in an ice bath. The product is less soluble in cold acetic acid and will precipitate. Pour the cold slurry into a beaker containing crushed ice or cold deionized water (~100 mL) to ensure complete precipitation.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water to remove residual acetic acid and any water-soluble impurities.

3.4 Purification and Characterization

-

Purification: The most effective method for purifying N-alkyl phthalimides is recrystallization.[10] Transfer the crude, air-dried solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified white crystalline product by vacuum filtration.

-

Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR: To confirm the presence of the N-methyl group and the aromatic protons.

-

¹³C NMR: To confirm the carbonyl carbons and the aromatic carbons.[11]

-

FT-IR: To identify the characteristic imide carbonyl stretches (~1770 and ~1710 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (C₉H₆BrNO₂: 239.96 g/mol ).[1]

-

Melting Point: To assess purity.

-

Data Summary and Workflow Visualization

4.1 Quantitative Data Summary (Example Scale)

| Parameter | Value | Moles (mmol) | Notes |

| 4-Bromophthalic Anhydride | 5.00 g | 22.0 | Limiting Reagent |

| Methylamine (40% aq.) | ~2.1 g (~2.1 mL) | 27.0 | 1.2 equivalents |

| Glacial Acetic Acid | 40 mL | - | Solvent |

| Theoretical Yield | 5.28 g | 22.0 | - |

| Typical Actual Yield | 4.5 - 5.0 g | - | Corresponds to an 85-95% yield. |

| Expected Melting Point | ~130-135 °C | - | Literature values may vary slightly. |

4.2 Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting and Process Optimization

-

Low Yield: If the yield is poor, the most likely cause is incomplete dehydration of the amic acid intermediate. Ensure the reaction is heated to a full reflux for a sufficient duration. Using a solvent-free method by heating the anhydride and a methylamine salt to a high temperature (>150 °C) can also be effective but may require more rigorous purification.[12]

-

Product Contamination: If the product is difficult to purify, it may be contaminated with the unreacted starting material or the phthalamic acid intermediate. Ensure thorough washing of the crude product with water to remove the acidic intermediate. If starting material persists, increase the reaction time or the equivalents of methylamine.

-

Alternative Aminating Agents: While aqueous methylamine is common, using methylamine hydrochloride with a non-nucleophilic base (like triethylamine) in a solvent like DMF can provide a non-aqueous alternative, which can be advantageous in certain contexts.

Conclusion

The synthesis of this compound from 4-bromophthalic anhydride is a reliable and high-yielding transformation that relies on fundamental principles of organic chemistry. By understanding the two-stage mechanism of nucleophilic acyl substitution followed by dehydration, researchers can confidently execute and optimize this procedure. The resulting product is a highly valuable intermediate, poised for further functionalization in the pursuit of complex molecular targets in medicinal chemistry and materials science.

References

- Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. doi:10.15227/orgsyn.032.0018.

- Google Patents. (n.d.). CN1733726A - N-methylphthalimide preparation process.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acid Anhydrides with Nitrogen Compounds.

- National Center for Biotechnology Information. (2016). N-Methylphthalimide-substituted benzimidazolium salts and PEPPSI Pd–NHC complexes: synthesis, characterization and catalytic activity in carbon–carbon bond-forming reactions. RSC Advances, 6(15).

- PrepChem.com. (n.d.). Synthesis of 4-bromophthalic anhydride.

- NASA Technical Reports Server. (n.d.). A New Method of Synthesis of 4-Bromophthalic Anhydride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 790105, this compound.

- Google Patents. (n.d.). US4962206A - Process for the preparation of 4-bromophthalic anhydride.

- Clark, J. (n.d.). acid anhydrides with ammonia or primary amines. Chemguide.

- Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides.

- Royal Society of Chemistry. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Google Patents. (n.d.). CN105399712A - Preparation method of 4-bromo phthalic anhydride.

- National Center for Biotechnology Information. (2015). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, 20(12).

- ChemUniverse. (n.d.). This compound [P71635].

- Organic Chemistry Portal. (n.d.). Phthalimides.

- ACS Publications. (2021). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 86(17).

- Journal of Pharmaceutical Sciences and Research. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review.

- Journal of Al-Nahrain University. (2017). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity.

- Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride.

- JETIR. (2018). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst.

- National Center for Biotechnology Information. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 26(11).

Sources

- 1. This compound | C9H6BrNO2 | CID 790105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalimides [organic-chemistry.org]

- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 4. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]

- 5. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. N-Methylphthalimide-substituted benzimidazolium salts and PEPPSI Pd–NHC complexes: synthesis, characterization and catalytic activity in carbon–carbon bond-forming reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN1733726A - N-methylphthalimide preparation process - Google Patents [patents.google.com]

electrophilic aromatic substitution on N-methylphthalimide

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of N-Methylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on N-methylphthalimide. We delve into the fundamental mechanistic principles governing the reactivity and regioselectivity of this substrate, focusing on the powerful deactivating and directing effects of the N-phthalimido group. The document synthesizes theoretical analysis with field-proven experimental protocols, primarily for nitration, which is the most prevalent EAS reaction for this compound. Key discussions include an analysis of the Wheland intermediate stability to explain the observed product distribution and the inherent limitations of applying other EAS reactions, such as Friedel-Crafts, to this strongly deactivated system. This whitepaper is intended to serve as a practical and theoretical resource for chemists engaged in the synthesis and functionalization of phthalimide-based scaffolds for applications in materials science, medicinal chemistry, and fine chemical manufacturing.

Introduction: N-Methylphthalimide in Synthetic Chemistry

N-methylphthalimide is an important chemical intermediate widely utilized in the synthesis of a range of fine chemicals.[1][2] Its structure, featuring a robust phthalimide core N-alkylated with a methyl group, makes it a valuable precursor for pharmaceuticals, resins, and dyes.[2] A key application of its derivatives, such as 4-amino-N-methylphthalimide, is in the synthesis of highly sensitive chemiluminescent reagents like isoluminol, which are crucial in diagnostic assays.[2]

The functionalization of the N-methylphthalimide aromatic ring via electrophilic aromatic substitution (EAS) is a primary strategy for introducing new functionalities. EAS is a cornerstone of organic synthesis, allowing for the direct attachment of substituents to an aromatic system.[3] However, the reactivity of the aromatic ring is profoundly influenced by the electronic properties of existing substituents.[4] This guide will explore in detail how the unique structure of the N-phthalimido group dictates the outcome of these critical reactions.

Mechanistic Considerations: The Potent Directing Effect of the N-Phthalimido Group

The N-phthalimido substituent is a powerful electron-withdrawing group, which has a decisive impact on both the rate and regioselectivity of electrophilic aromatic substitution. This behavior stems from the cumulative electronic effects of the two carbonyl groups attached to the nitrogen atom.

-

Deactivation of the Aromatic Ring: The carbonyl groups exert a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), pulling electron density out of the attached benzene ring. This reduction in electron density makes the ring less nucleophilic and therefore significantly less reactive towards electrophiles compared to benzene.[4][5] Consequently, forcing conditions, such as strong acids and elevated temperatures, are often required to achieve substitution.

-

Regioselectivity (Meta-Direction): The deactivating nature of the phthalimido group directs incoming electrophiles primarily to the meta position (C-3). This can be rationalized by examining the stability of the cationic carbocation intermediate (the Wheland intermediate or arenium ion) formed during the reaction mechanism.[6]

When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing imide group. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures the positive charge is never placed adjacent to the point of substitution, resulting in a comparatively less destabilized intermediate.

Caption: Wheland intermediates for EAS on N-methylphthalimide.

As the diagram illustrates, the intermediates for ortho and para attack are significantly less stable, making the reaction pathway via meta attack kinetically favored.[7][8]

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration is the most extensively documented and successful EAS reaction for N-methylphthalimide. It is typically achieved using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

There is some discrepancy in the literature regarding the exact regiochemical outcome. Some sources report that nitration affords the 3-nitro derivative "exclusively".[9] However, other validated procedures and patents clearly describe the formation of both N-methyl-3-nitrophthalimide and N-methyl-4-nitrophthalimide.[10] A process described by Monsanto Company reports obtaining both the 3- and 4-isomers in close to quantitative yields by reacting an N-methylphthalimide solution in concentrated sulfuric acid with concentrated nitric acid at 60-80°C.[10] Another synthesis reports an 81% yield of 4-nitro-N-methylphthalimide by reacting at 55-60°C.[11] This suggests that reaction conditions, particularly temperature, can influence the isomer ratio, with higher temperatures potentially favoring the formation of the thermodynamically controlled para product.

Halogenation

Direct halogenation of N-methylphthalimide is less commonly reported. Due to the strong deactivation of the ring, the reaction requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule and generate a sufficiently strong electrophile. Based on the electronic effects discussed, the substitution is predicted to occur at the meta position.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not viable for strongly deactivated aromatic rings like N-methylphthalimide.[12][13] There are two primary reasons for this failure:

-

Insufficient Nucleophilicity: The ring is too electron-poor to attack the relatively weak electrophiles generated (carbocations for alkylation, acylium ions for acylation).[14]

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃), which is essential for the reaction, will preferentially coordinate with the lone pair electrons on the carbonyl oxygens of the phthalimide group.[12] This complexation further withdraws electron density from the ring, adding to its deactivation and rendering it inert to the reaction.

Experimental Protocol: Nitration of N-Methylphthalimide

This protocol is synthesized from established procedures and provides a reliable method for the synthesis of nitro-N-methylphthalimide isomers.[2][10][11]

Caption: Experimental workflow for the nitration of N-methylphthalimide.

Materials & Reagents:

-

N-Methylphthalimide (NMP)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (fuming or >98%)

-

Crushed Ice

-

Deionized Water

Procedure:

-

Preparation of Mixed Acid: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool the required amount of concentrated nitric acid to below 10°C. Slowly add the concentrated sulfuric acid dropwise while stirring, ensuring the temperature does not exceed 10°C. A typical molar ratio is n(H₂SO₄)/n(HNO₃) = 3:1.[11]

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-methylphthalimide in concentrated sulfuric acid.

-

Addition: Cool the N-methylphthalimide solution to 20°C. Slowly add the prepared mixed acid from the dropping funnel over a period of 30-60 minutes. Carefully control the addition rate to maintain the reaction temperature between 20-30°C.[11]

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 55-60°C and maintain this temperature with stirring for 4 hours.[11] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Characterization: The final product, a mixture of 3- and 4-nitro-N-methylphthalimide, can be characterized by IR spectrometry, NMR spectroscopy, and melting point analysis.[11][15]

Data Summary

The following table summarizes representative data for the nitration of N-methylphthalimide based on literature reports.

| Parameter | Value / Condition | Source |

| Reactants | N-methylphthalimide, H₂SO₄, HNO₃ | [10][11] |

| Molar Ratio | n(NMP)/n(mixed acid) = 1:1.1 | [11] |

| Mixed Acid Ratio | n(H₂SO₄)/n(HNO₃) = 3:1 | [11] |

| Addition Temp. | 20 - 30 °C | [11] |

| Reaction Temp. | 55 - 80 °C | [10][11] |

| Reaction Time | 4 hours | [11] |

| Reported Yield | 81% (4-nitro isomer) | [11] |

| Reported Yield | Near Quantitative (3- and 4-isomers) | [10] |

Applications of Substituted N-Methylphthalimides

The nitro derivatives of N-methylphthalimide are valuable synthetic intermediates.[15] For instance, 4-nitro-N-methylphthalimide can be readily reduced to 4-amino-N-methylphthalimide. This amino derivative is a key building block for:

-

Chemiluminescent Probes: Used in the synthesis of isoluminol and its derivatives for high-sensitivity immunoassays.[2]

-

Polymer Science: Serves as a monomer for the production of high-performance polyimides.[1]

-

Materials Science: Used in studies of amphiphilic systems due to its electron donor-acceptor properties.[2]

Conclusion

The electrophilic aromatic substitution of N-methylphthalimide is fundamentally governed by the strong electron-withdrawing nature of the phthalimido group. This substituent deactivates the aromatic ring and directs incoming electrophiles predominantly to the meta position, as explained by the relative stability of the cationic reaction intermediates. While nitration is a well-established and high-yielding transformation, other common EAS reactions like Friedel-Crafts alkylation and acylation are generally infeasible due to severe ring deactivation and catalyst complexation. A thorough understanding of these electronic principles is essential for researchers aiming to functionalize the N-methylphthalimide core to develop novel materials, probes, and pharmaceutical agents.

References

- Title: 4 Nitro N Methylphthalimide | PDF Source: Scribd URL:[Link]

- Source: Google Patents (US3933852A)

- Title: Synthesis of N-methylphthalimide Source: PrepChem.com URL:[Link]

- Title: Cas 41663-84-7,4-Nitro-N-methylphthalimide Source: LookChem URL:[Link]

- Title: Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-N-methylphthalimide Source: vdocuments.net URL:[Link]

- Title: Electrophilic aromatic directing groups Source: Wikipedia URL:[Link]

- Title: Friedel–Crafts reaction Source: Wikipedia URL:[Link]

- Title: 5 Major Electrophilic Aromatic Substitution Reactions Activating Source: Jasperse Ch. 17 Notes URL:[Link]

- Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL:[Link]

- Title: 16.4: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL:[Link]

- Title: Electrophilic aromatic substitution Source: Wikipedia URL:[Link]

- Title: Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL:[Link]

- Title: Friedel Crafts Acylation And Alkyl

- Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]

- Title: Regioselectivity in Electrophilic Aromatic Substitutions Source: YouTube URL:[Link]

Sources

- 1. Synthesis of N-Methylphthalimide and its derivatives_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-Methylphthalimide | 550-44-7 [chemicalbook.com]

- 10. US3933852A - Process for making N-methyl nitrophthalimides - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. mt.com [mt.com]

- 15. lookchem.com [lookchem.com]

A Spectroscopic and Structural Elucidation Guide to 4-Bromo-N-methylphthalimide

Introduction

4-Bromo-N-methylphthalimide is a halogenated derivative of N-methylphthalimide, a compound belonging to the phthalimide class. Phthalimides are a significant scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as crucial building blocks in organic synthesis. The introduction of a bromine atom onto the aromatic ring of the N-methylphthalimide core can significantly modulate its electronic properties, reactivity, and biological interactions. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational resource for researchers in drug discovery, chemical synthesis, and materials development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural features of this compound.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₆BrNO₂ and a molecular weight of approximately 240.06 g/mol , possesses the IUPAC name 5-bromo-2-methylisoindole-1,3-dione[1]. Its structure is characterized by a central phthalimide core, N-alkylation with a methyl group, and a bromine substituent on the benzene ring.

| Property | Value | Source |

| CAS Number | 90224-73-0 | [2] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| IUPAC Name | 5-bromo-2-methylisoindole-1,3-dione | [1] |

| Monoisotopic Mass | 238.95819 Da | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the N-methyl protons. The bromine atom will influence the chemical shifts of the aromatic protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8-8.0 | m | 2H | Aromatic (H-5, H-6) | Protons on the brominated ring will be deshielded. |

| ~ 7.7 | m | 1H | Aromatic (H-7) | |

| ~ 3.2 | s | 3H | N-CH₃ | The N-methyl group is a singlet due to the absence of adjacent protons. |

Rationale: The aromatic region of the parent N-methylphthalimide shows a complex multiplet around 7.7-7.9 ppm[4][5]. The introduction of bromine at the 4-position will break the symmetry of the aromatic ring, leading to a more complex splitting pattern. The protons ortho and meta to the bromine atom will experience different electronic environments, resulting in distinct chemical shifts. The N-methyl protons will appear as a sharp singlet, as they are not coupled to any other protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167 | C=O | The carbonyl carbons of the imide are highly deshielded. |

| ~ 135 | Aromatic (C-Br) | The carbon directly attached to bromine will be significantly shifted. |

| ~ 132-134 | Aromatic (CH) | Aromatic carbons will have distinct chemical shifts due to the bromine substituent. |

| ~ 123-125 | Aromatic (CH) | |

| ~ 24 | N-CH₃ | The N-methyl carbon is in the typical range for an N-alkyl group. |

Rationale: In N-methylphthalimide, the carbonyl carbons appear around 168 ppm, and the aromatic carbons are in the 123-134 ppm range[6]. The bromine atom in this compound will cause a downfield shift for the carbon it is attached to (ipso-carbon) and will also influence the chemical shifts of the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Weak | Aliphatic C-H stretch (N-CH₃) |

| ~ 1770-1700 | Strong | Asymmetric and symmetric C=O stretch (imide) |

| ~ 1600-1450 | Medium | Aromatic C=C stretch |

| ~ 1380 | Medium | C-N stretch |

| ~ 1100-1000 | Strong | C-Br stretch |

Rationale: The most characteristic feature in the IR spectrum of an N-substituted phthalimide is the pair of strong carbonyl absorption bands due to symmetric and asymmetric stretching of the imide group[4]. The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations. The C-Br stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 239/241 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| 211/213 | [M-CO]⁺ | Loss of a carbonyl group. |

| 183/185 | [M-2CO]⁺ | Loss of both carbonyl groups. |

| 104 | [C₇H₄O]⁺ | A common fragment in the mass spectra of phthalimides. |

Rationale: The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic 1:1 ratio for the M and M+2 peaks, which is indicative of the presence of a single bromine atom[3]. The fragmentation pattern will likely involve the sequential loss of the two carbonyl groups and other characteristic cleavages of the phthalimide ring[7][8].

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-decoupled sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹[4].

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-500.

Visualizations

Molecular Structure

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a detailed predictive analysis of its NMR, IR, and Mass spectra. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data.

References

- PubChem. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C9H6BrNO2).

- DEA Diversion Control Division. (n.d.). The Characterization of N-methylphthalimide (NMP).

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. This compound CAS#: 90224-73-0 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C9H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. dea.gov [dea.gov]

- 5. N-Methylphthalimide(550-44-7) 1H NMR spectrum [chemicalbook.com]

- 6. N-Methylphthalimide(550-44-7) 13C NMR [m.chemicalbook.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility of 4-Bromo-N-methylphthalimide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-N-methylphthalimide, a key intermediate in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary to explore the foundational chemical principles governing its solubility. We will dissect the molecule's structural attributes, predict its behavior in various organic solvent classes based on intermolecular forces, and provide robust, step-by-step protocols for empirical solubility determination. This guide is structured to empower scientists to make informed decisions on solvent selection for synthesis, purification, and formulation processes involving this compound.

Introduction to this compound

This compound (C₉H₆BrNO₂) is a solid, crystalline compound with a molecular weight of approximately 240.06 g/mol and a melting point typically observed between 147-151°C.[1] Its chemical structure is characterized by a planar phthalimide ring system, substituted with a bromine atom on the aromatic ring and a methyl group on the imide nitrogen. This compound serves as a valuable building block in the synthesis of more complex molecules, including dyes and biologically active agents.[2][3]

Understanding the solubility of this compound is critical for its practical application. Solvent selection directly impacts reaction kinetics, purification efficiency (e.g., crystallization), and the preparation of solutions for analytical characterization. This guide provides the theoretical framework and experimental methodology to master this essential parameter.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which refers to the similarity of intermolecular forces between solute and solvent molecules.[4][5] To predict the solubility of this compound, we must first analyze its molecular structure and resulting polarity.

Molecular Structure and Polarity Analysis

The structure of this compound contains distinct regions with different polarity characteristics:

-

The Phthalimide Core: This is the most polar region of the molecule. The two carbonyl groups (C=O) create a strong dipole moment due to the high electronegativity of oxygen. The nitrogen atom further contributes to this polarity. The carbonyl oxygens can act as hydrogen bond acceptors.[6]

-

The Bromophenyl Group: The benzene ring itself is nonpolar. The attached bromine atom is highly electronegative, creating a C-Br polar bond. However, the overall contribution to the molecule's polarity is moderate and localized.

-

The N-Methyl Group: This is a nonpolar, aliphatic group.

Overall, this compound is a polar molecule . Its significant dipole moment arises from the imide functional group. The PubChem database notes a Topological Polar Surface Area (TPSA) of 37.4 Ų, indicative of a molecule with notable polarity.[6]

Caption: Molecular structure highlighting polar and nonpolar regions.

Intermolecular Forces and Solvent Interactions

The types of intermolecular forces a molecule can participate in determine its solubility in different solvents.[7][8]

-

London Dispersion Forces: These weak forces exist in all molecules and will be present between this compound and any solvent. They are the primary force of attraction in nonpolar solvents.[8]

-

Dipole-Dipole Forces: As a polar molecule, this compound will engage in strong dipole-dipole interactions. It will dissolve best in solvents that also have strong dipole moments.[9][10]

-

Hydrogen Bonding: The molecule has two hydrogen bond acceptors (the carbonyl oxygens) but no hydrogen bond donors.[6] This is a crucial detail. It can interact favorably with protic solvents (like alcohols), but its inability to donate a hydrogen bond may limit its solubility compared to solutes that can both donate and accept.

Caption: Dominant intermolecular forces with solvent classes.

Predicted Solubility Profile

Based on the principles above, we can predict the solubility behavior:

-

High Solubility is expected in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile are excellent candidates. Their strong dipole moments align well with the solute's polarity, leading to strong dipole-dipole interactions. For the parent compound phthalimide, good solubility is observed in acetone.[11]

-

Moderate Solubility is expected in Polar Protic Solvents: Solvents like Methanol, Ethanol, and Isopropanol should dissolve the compound, but perhaps to a lesser extent than polar aprotic solvents. The solvent's hydrogen-bonding network must be disrupted, and the solute can only act as a hydrogen bond acceptor.

-

Low to Insoluble behavior is expected in Nonpolar Solvents: Solvents like Hexane, Cyclohexane, and Toluene lack a strong dipole moment. The energy required to break the solute-solute crystal lattice forces is not sufficiently compensated by the weak London dispersion forces between the solute and a nonpolar solvent.

Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical determination is essential for quantitative applications. The following protocols provide methods for both rapid assessment and precise measurement.

Materials and Equipment

-

Solute: this compound (>98% purity)[1]

-

Solvents: A range of analytical grade solvents (e.g., Acetone, Dichloromethane, Ethanol, Methanol, Toluene, Hexane, DMF, DMSO).

-

Equipment: Analytical balance, vials or test tubes with caps, vortex mixer, thermostatically controlled shaker or water bath, filtration apparatus (syringe filters, 0.45 µm), volumetric flasks, and a method for quantification (e.g., UV-Vis Spectrophotometer, HPLC).

Protocol 1: Qualitative Solubility Assessment

This rapid test is used to quickly categorize solubility.

-

Preparation: Add approximately 10 mg of this compound to a small, labeled test tube.

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

-

Mixing: Cap the tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

-

Categorization:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution, or requiring > 1 mL of solvent.

-

Insoluble: No visible dissolution.

-

Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This "shake-flask" method is a gold-standard technique for generating precise solubility data.[12]

Caption: Workflow for quantitative solubility determination.

Detailed Steps:

-

Preparation of Supersaturated Solution: To a series of sealed vials, add a known volume of a specific solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial, ensuring a significant amount of solid remains undissolved. This ensures equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent artificially high results.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the final result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Predictive Solubility Data Summary

While experimentally determined values are definitive, the following table provides a scientifically grounded prediction of solubility at ambient temperature to guide initial solvent screening.

| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Force of Interaction |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong Dipole-Dipole |

| Dimethyl Sulfoxide (DMSO) | High | Strong Dipole-Dipole | |

| Acetone | High to Moderate | Dipole-Dipole | |

| Dichloromethane (DCM) | Moderate | Dipole-Dipole | |

| Polar Protic | Methanol | Moderate to Low | Dipole-Dipole, H-Bond Accepting |

| Ethanol | Moderate to Low | Dipole-Dipole, H-Bond Accepting | |

| Nonpolar | Toluene | Low | Weak Dipole-Induced Dipole, London Dispersion |

| Hexane | Insoluble | London Dispersion |

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[11][12] This is because the dissolution process is often endothermic. Applying heat provides the energy needed to overcome the crystal lattice energy of the solid and to disrupt solvent-solvent interactions. This principle is fundamental to the technique of recrystallization.

-

Purity of Solute and Solvent: The presence of impurities can alter the measured solubility. Impurities in the solute can disrupt its crystal lattice, sometimes increasing solubility. Impurities in the solvent (such as water in an aprotic solvent) can dramatically change the solvent's polarity and its interaction with the solute.

Safety Precautions

According to safety data sheets, this compound is known to cause skin and serious eye irritation.[13][14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The solubility of this compound is dictated by its polar nature, primarily driven by the phthalimide functional group. It is predicted to be most soluble in polar aprotic solvents such as DMF and DMSO, with moderate solubility in polar protic solvents and poor solubility in nonpolar solvents. This guide provides both the theoretical foundation for making rational solvent choices and the detailed experimental protocols necessary for precise quantitative measurements. By leveraging this information, researchers can optimize processes involving this versatile chemical intermediate, ensuring efficiency, and high purity in their synthetic endeavors.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Royal Society of Chemistry. (2024, July 19). Phthalimides: developments in synthesis and functionalization.

- Khan Academy. (n.d.). Solubility of organic compounds.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (2025, December 6). This compound. PubChem Compound Database.

- Solubility of Things. (n.d.). Phthalimide.

- INIS-IAEA. (2017). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K.

- Google Patents. (n.d.). CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method.

- ResearchGate. (n.d.). Solubility of Phthalimide derivatives.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.

- ResearchGate. (n.d.). New process for synthesis on n-methylphthalimide.

- Organic Syntheses. (1952). β-BROMOETHYLPHTHALIMIDE.

- Oakwood Chemical. (n.d.). This compound, min 98% (GC), 1 gram.

- Chemistry LibreTexts. (2019, June 9). 5.3: Polarity and Intermolecular Forces.

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- yourCHEMcoach. (2011, May 5). Polar Bonds, Polarity and Intermolecular Forces [Video]. YouTube.

- Khan Academy. (n.d.). Intramolecular and intermolecular forces.

- Science Ready. (n.d.). Intramolecular Bonds & Intermolecular Forces – HSC Chemistry.

Sources

- 1. labproinc.com [labproinc.com]

- 2. CN103965094A - N-methyl-4-amino-5-bromo-phthalimide synthesis method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. This compound | C9H6BrNO2 | CID 790105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 90224-73-0 Name: this compound [xixisys.com]

Harnessing the Potential of the Phthalimide Scaffold: A Medicinal Chemistry Perspective on 4-Bromo-N-methylphthalimide

An In-Depth Technical Guide

Abstract